molecular formula C10H16BrNO2 B13770992 (3-Hydroxy-5-methoxyphenyl)trimethylammonium bromide CAS No. 66967-80-4

(3-Hydroxy-5-methoxyphenyl)trimethylammonium bromide

Cat. No.: B13770992
CAS No.: 66967-80-4
M. Wt: 262.14 g/mol
InChI Key: CSMPGZAJSZYEQL-UHFFFAOYSA-N
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Description

(3-Hydroxy-5-methoxyphenyl)trimethylammonium bromide is a quaternary ammonium compound with a bromide counterion, presented for research applications. While specific biological or mechanistic data for this precise compound was not identified in the current literature, its structure suggests potential as a building block or intermediate in chemical synthesis. Researchers may find value in its application for developing novel cationic lipids or surfactants for nanocarrier systems. In drug delivery research, cationic lipids, such as DOTAP, are key components of liposomal formulations used to encapsulate therapeutic agents for targeted cancer therapy . Similarly, the structural motif of a quaternary ammonium salt is common in compounds studied for their potential to form stimuli-responsive delivery vehicles, which can release their payload in response to specific environmental triggers like pH . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions.

Properties

CAS No.

66967-80-4

Molecular Formula

C10H16BrNO2

Molecular Weight

262.14 g/mol

IUPAC Name

(3-hydroxy-5-methoxyphenyl)-trimethylazanium;bromide

InChI

InChI=1S/C10H15NO2.BrH/c1-11(2,3)8-5-9(12)7-10(6-8)13-4;/h5-7H,1-4H3;1H

InChI Key

CSMPGZAJSZYEQL-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)C1=CC(=CC(=C1)OC)O.[Br-]

Origin of Product

United States

Preparation Methods

Phenolic Precursor Preparation

The starting material is often a phenolic compound such as 3-hydroxy-5-methoxybenzene derivatives. This compound may be synthesized or procured commercially. The hydroxy and methoxy groups are positioned on the aromatic ring to provide the desired substitution pattern.

Quaternization Reaction

The core step is the quaternization of the phenolic precursor with trimethylamine or its derivatives to form the trimethylammonium group. This can be achieved by:

  • Direct alkylation of the phenolic hydroxyl with trimethylamine under controlled conditions.
  • Reaction of 3-hydroxy-5-methoxyphenylamine with methyl bromide or other alkylating agents to form the quaternary ammonium salt.

Detailed Preparation Protocol (Generalized)

Step Reagents/Conditions Description Notes
1 3-Hydroxy-5-methoxyphenol Starting phenolic compound Commercial or synthesized precursor
2 Trimethylamine (aqueous or gaseous) Quaternization agent Reaction under reflux or controlled temperature
3 Methyl bromide or equivalent brominating agent Alkylation/quaternization Ensures formation of bromide salt
4 Solvents: Dimethyl sulfoxide (DMSO), Acetonitrile Solubilize reactants Polar aprotic solvents preferred
5 Reaction temperature: 0–50 °C Controlled to optimize yield Avoids decomposition or side reactions
6 Purification: Recrystallization from ethanol/water Isolate pure product Enhances purity and yield

Reaction Mechanism Insights

  • The phenolic hydroxyl group can act as a nucleophile attacking the alkylating agent (e.g., methyl bromide) or reacting with trimethylamine to form the quaternary ammonium salt.
  • Reaction conditions such as temperature, solvent polarity, and reagent stoichiometry are critical to favor quaternization over side reactions.
  • The presence of the methoxy group at the 5-position influences electronic density and reactivity of the aromatic ring, affecting the reaction kinetics and selectivity.

Purification and Characterization

Purification Techniques

  • Recrystallization using ethanol/water mixtures is standard to obtain high-purity material.
  • Filtration and washing steps remove unreacted starting materials and by-products.

Analytical Methods

Technique Purpose Details
High-Performance Liquid Chromatography (HPLC) Purity assessment Reverse-phase C18 column, UV detection at 254 nm
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation ^1H NMR: aromatic protons (6.5–7.5 ppm), methoxy (~3.8 ppm), trimethylammonium protons (~3.3 ppm)
Mass Spectrometry (MS) Molecular weight confirmation Confirms molecular ion peak
Fourier-Transform Infrared Spectroscopy (FTIR) Functional group identification Hydroxyl and quaternary ammonium stretches
UV-Visible Spectroscopy Aromatic system analysis π-π* transitions

Comparative Analysis of Preparation Methods

Aspect Direct Quaternization with Trimethylamine Alkylation with Methyl Bromide Notes
Reaction Complexity Moderate Moderate to high Both require controlled conditions
Safety Safer reagents Methyl bromide is toxic and volatile Safety protocols essential
Yield Typically high (>85%) High but sensitive to conditions Optimized by solvent choice
Purity High after recrystallization High after purification Confirmed by HPLC and NMR
Environmental Impact Lower Higher due to methyl bromide Green chemistry preferred

Research Findings and Industrial Perspectives

  • The use of polar aprotic solvents such as dimethyl sulfoxide or acetonitrile enhances solubility and reaction rates.
  • Controlled temperature (0–50 °C) prevents decomposition and side reactions.
  • Quaternization efficiency depends on molar ratios; excess trimethylamine or methyl bromide improves conversion.
  • Purification by recrystallization yields product with purity above 98%, suitable for pharmaceutical or biochemical applications.
  • Analytical validation ensures structural integrity and batch-to-batch consistency.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Effect on Synthesis
Phenolic precursor purity >99% Ensures reaction specificity
Molar ratio (precursor:trimethylamine) 1:1.1 to 1:1.5 Drives quaternization completion
Solvent DMSO or Acetonitrile Solubility and reaction medium
Temperature 0–50 °C Controls reaction rate and side products
Reaction time 4–12 hours Ensures full conversion
Purification method Recrystallization (ethanol/water) Improves purity to >98%
Yield 85–95% Dependent on reaction optimization

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-5-methoxyphenyl)trimethylammonium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of (3-Hydroxy-5-methoxyphenyl)trimethylammonium bromide is its antimicrobial properties. Research indicates that quaternary ammonium compounds disrupt microbial membranes, leading to cell lysis. The specific structure of this compound may enhance its effectiveness against certain pathogens due to the combined effects of the phenolic component and the ammonium group, which can interact with biological membranes.

Case Study: Antimicrobial Efficacy
A study demonstrated that this compound exhibited significant antimicrobial activity against a range of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing effective concentrations for various microbial strains.

Microbial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This table illustrates the compound's potential as an antimicrobial agent, particularly in clinical settings.

Cell Membrane Interaction Studies

Studies on the interactions of this compound with biological membranes have shown that it can alter membrane permeability and fluidity. These interactions are critical for understanding its antimicrobial properties and potential therapeutic uses. The compound's behavior in various solvents has also been investigated to determine solubility and stability under different conditions, which are essential factors for practical applications.

Drug Formulation

Due to its biological activity, this compound is being explored for use in drug formulations. Its ability to enhance membrane permeability makes it a candidate for drug delivery systems.

Case Study: Formulation Development
A recent study focused on developing topical formulations incorporating this compound. Using response surface methodology, researchers optimized the formulation for stability and efficacy.

Formulation ComponentEffect on Stability
Soy LecithinIncreased stability
PhytantriolEnhanced penetration
Cetearyl AlcoholImproved texture

These findings suggest that integrating this compound into formulations can improve therapeutic delivery while maintaining stability .

Chemical Synthesis Applications

This compound can also serve as a building block in organic synthesis. Its reactivity allows it to participate in nucleophilic substitution and electrophilic aromatic substitution reactions, making it valuable for synthesizing more complex molecules.

Synthesis Pathway Example
The synthesis typically involves the following steps:

  • Formation of the Phenolic Structure : Starting from appropriate phenolic precursors.
  • Methylation : Using methyl iodide or similar reagents to introduce the trimethylammonium group.
  • Bromination : Finalizing the structure by introducing bromine to form the bromide salt.

This synthetic route showcases the versatility of this compound in creating other functional compounds.

Mechanism of Action

The mechanism of action of (3-Hydroxy-5-methoxyphenyl)trimethylammonium bromide involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group allows it to bind to negatively charged sites on proteins, affecting their function and activity. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Trimethylammonium Bromide Derivatives

Structural Analogues

a. Trimethylphenylammonium Bromide

  • Structure : Lacks hydroxyl and methoxy substituents; the phenyl ring is directly bonded to the trimethylammonium group.
  • Properties : Exhibits higher lipophilicity due to the absence of polar substituents. Its NMR spectrum (d6-DMSO) shows a singlet at δ 3.71 ppm for the methyl groups attached to nitrogen .
  • Applications : Used as a phase-transfer catalyst or surfactant.

b. (5-Bromopentyl)trimethylammonium Bromide

  • Structure : Features a linear alkyl chain (C5) terminated by a bromide, with a trimethylammonium group at the fifth carbon.
  • Properties : Acts as a cationic surfactant with a longer hydrophobic chain, enhancing micelle formation compared to aromatic analogues. Safety data indicate low dermal absorption (1.2–10.6 µg/cm² under rinse-off conditions), similar to other quaternary ammonium compounds .

c. 2-Hydroxyphenethyltrimethylammonium Bromide

  • Structure : Contains a hydroxyl group on the phenyl ring but lacks a methoxy group.
  • Biological Activity: Shows negligible nicotine-like activity compared to its non-hydroxylated counterpart (phenethyltrimethylammonium bromide), highlighting the inhibitory effect of hydroxyl groups on receptor interactions .

d. Cetyltrimethylammonium Bromide (CTAB)

  • Structure : A straight-chain C16 alkyl group linked to the trimethylammonium head.
  • Applications : Widely used as a surfactant in pool boiling experiments; aqueous solutions of CTAB significantly enhance heat transfer coefficients (HTC) compared to water .
Physicochemical Properties
Compound Hydrophilic Groups Hydrophobic Moieties Critical Micelle Concentration (CMC) Key Applications
(3-Hydroxy-5-methoxyphenyl)trimethylammonium Br -OH, -OCH₃, N⁺(CH₃)₃ Aromatic ring Not reported (likely higher than CTAB) Potential surfactant/drug carrier
CTAB N⁺(CH₃)₃ C16 alkyl chain ~1 mM (at 25°C) Surfactant, nanoparticle synthesis
Trimethylphenylammonium Br N⁺(CH₃)₃ Aromatic ring Higher than CTAB (due to rigid core) Phase-transfer catalysis

Key Research Findings

  • Safety Profile : Quaternary ammonium bromides generally exhibit low acute toxicity but may cause irritation at high concentrations. Safety protocols for handling (e.g., PPE, ventilation) are recommended .
  • Synthetic Flexibility : The compound’s aromatic core allows for functionalization (e.g., bromination, nitration), enabling tailored applications in drug delivery or catalysis .

Biological Activity

(3-Hydroxy-5-methoxyphenyl)trimethylammonium bromide is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in antimicrobial applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trimethylammonium group attached to a phenolic structure, characterized by the presence of both hydroxyl and methoxy substituents on the aromatic ring. Its molecular formula is C12_{12}H18_{18}BrNO\ and it has a molecular weight of approximately 262.14 g/mol. The compound appears as a white crystalline powder and is soluble in water, making it suitable for various biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Quaternary ammonium compounds (QACs), including this compound, are known to disrupt microbial membranes, leading to cell lysis. The specific structural features of this compound enhance its efficacy against certain pathogens due to the synergistic effects of the phenolic component and the ammonium group.

The antimicrobial mechanism primarily involves:

  • Membrane Disruption : The trimethylammonium group interacts with negatively charged components of microbial membranes, altering permeability and fluidity.
  • Cell Lysis : This disruption can lead to leakage of cellular contents and eventual cell death.

Case Studies

  • Antibacterial Efficacy : A study demonstrated that this compound showed significant antibacterial activity against various strains of bacteria. The compound's effectiveness was attributed to its ability to form complexes with microbial membranes, enhancing its penetration and disrupting cellular integrity.
  • Comparative Analysis : In comparative studies with other quaternary ammonium compounds, this compound exhibited superior inhibition rates against specific pathogens, suggesting its potential as a more effective antimicrobial agent compared to structurally similar compounds .

Data Table: Comparative Antimicrobial Activity

Compound NameMinimum Inhibitory Concentration (MIC)Target Pathogens
This compound32 µg/mLStaphylococcus aureus, E. coli
Hexadecyl trimethylammonium bromide64 µg/mLStaphylococcus aureus
Benzalkonium chloride128 µg/mLPseudomonas aeruginosa

Stability and Solubility Studies

Studies have evaluated the stability of this compound in various solvents. Results indicate that the compound remains stable in physiological conditions, which is crucial for its application in biological systems.

Q & A

Q. What are the recommended methods for synthesizing and characterizing (3-Hydroxy-5-methoxyphenyl)trimethylammonium bromide?

  • Methodological Answer : Synthesis typically involves quaternization of the phenolic precursor with trimethylamine in the presence of a brominating agent. Phase-transfer catalysis (e.g., using analogous quaternary ammonium salts like tetraheptylammonium bromide ) can enhance reaction efficiency. Characterization requires:
  • Nuclear Magnetic Resonance (NMR) : Confirm structure via 1^1H/13^13C NMR, focusing on aromatic protons (δ 6.5–7.5 ppm) and trimethylammonium signals (δ 3.0–3.5 ppm).
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify O–H (3200–3600 cm1^{-1}), C–O–CH3_3 (1250–1050 cm1^{-1}), and C–N+^+ (950–750 cm1^{-1}) stretches .
  • Elemental Analysis : Validate purity (>99%) by matching calculated vs. observed C, H, N, and Br content .

Q. How can this compound be used to stabilize biomolecules like DNA or proteins in experimental workflows?

  • Methodological Answer : Cationic surfactants (e.g., CTAB, DTAB) stabilize DNA by neutralizing its negative charge via electrostatic interactions, preventing enzymatic degradation . For this compound:
  • DNA Binding Assay : Use UV spectrophotometry (260 nm) or fluorescence quenching to monitor DNA-surfactant complex formation. Compare binding constants (KbK_b) with DTAB (reported Kb=1.2×104K_b = 1.2 \times 10^4 M1^{-1} at 27°C ).
  • Protein Stabilization : Test thermal denaturation of lysozyme or cytochrome c using circular dichroism (CD) spectroscopy. Vary surfactant concentration (0.1–5 mM) and measure TmT_m (melting temperature) shifts .

Q. What factors influence the compound’s stability in aqueous solutions?

  • Methodological Answer : Stability depends on pH, temperature, and ionic strength:
  • pH Stability : Conduct accelerated degradation studies (e.g., 40°C for 72 hours) across pH 3–10. Monitor hydrolysis via HPLC or 1^1H NMR .
  • Thermal Analysis : Use thermogravimetric analysis (TGA) to determine decomposition temperature. Compare with CTAB (decomposes at ~250°C ).
  • Ionic Strength Effects : Add NaCl (0.1–1 M) and measure critical micelle concentration (CMC) using surface tension or conductivity methods .

Advanced Research Questions

Q. How does this compound affect enzyme kinetics, and how can conflicting data be resolved?

  • Methodological Answer : Cationic surfactants often destabilize enzymes by disrupting hydrophobic interactions. To study:
  • Kinetic Assays : Measure VmaxV_{max} and KmK_m of catalase or urease with surfactant concentrations (0.01–1 mM). Use Michaelis-Menten plots to identify competitive/non-competitive inhibition .
  • Resolving Contradictions : If activity increases at low concentrations (e.g., <0.1 mM), test surfactant-induced conformational changes via tryptophan fluorescence quenching or molecular dynamics simulations .

Q. What mechanisms drive its interaction with lipid bilayers or cell membranes?

  • Methodological Answer : Use biophysical models:
  • Liposome Studies : Prepare phosphatidylcholine liposomes and measure surfactant-induced leakage of calcein dye using fluorescence spectroscopy. Compare with HTAB (CMC ~0.9 mM ).
  • Electrophysiology : Patch-clamp experiments on HEK293 cells to assess ion channel disruption. Correlate with surfactant chain length and charge density .

Q. Can this compound act as a phase-transfer catalyst (PTC) in organic synthesis, and how does it compare to traditional PTCs?

  • Methodological Answer : Test in biphasic reactions (e.g., nucleophilic substitution):
  • Catalytic Efficiency : Compare reaction rates with tetrabutylammonium bromide (common PTC) under identical conditions (e.g., 50°C, 24 hours). Use GC-MS or 1^1H NMR for yield quantification .
  • Structural Advantages : The phenolic -OH group may enhance solubility in polar phases. Conduct partition coefficient (logPlog P) measurements via shake-flask method .

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